4-Amino-3-ethynylpyridin-2(1H)-one: A Scoping Guide for a Promising Heterocyclic Scaffold
4-Amino-3-ethynylpyridin-2(1H)-one: A Scoping Guide for a Promising Heterocyclic Scaffold
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Amino-3-ethynylpyridin-2(1H)-one, a heterocyclic molecule with significant potential in medicinal chemistry. This document delineates its chemical structure and predicted physicochemical properties, proposes a viable synthetic strategy based on established methodologies for related compounds, and explores its reactivity. The primary focus is on the molecule's potential applications in drug discovery, particularly as an enzyme inhibitor or a versatile chemical probe. Foundational, step-by-step experimental protocols for initial characterization, including solubility and metabolic stability assays, are provided to equip researchers with self-validating systems for preliminary evaluation. This guide is intended to serve as a foundational resource for scientists initiating research programs centered on this or structurally related scaffolds.
Core Chemical Identity and Physicochemical Profile
A molecule's therapeutic potential is fundamentally governed by its structure and resulting physical properties. This section outlines the core identity of 4-Amino-3-ethynylpyridin-2(1H)-one.
Chemical Structure
4-Amino-3-ethynylpyridin-2(1H)-one is a substituted pyridinone. The central scaffold is a pyridin-2(1H)-one ring, a privileged structure in medicinal chemistry known for its favorable biological interactions.[1][2] The ring is decorated with two key functional groups that dictate its chemical personality: an amino (-NH₂) group at the C4 position and a reactive ethynyl (-C≡CH) group at the C3 position. The interplay between the electron-donating amino group and the electron-withdrawing ethynyl and carbonyl moieties creates a unique electronic landscape for molecular recognition and reactivity.
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IUPAC Name: 4-amino-3-ethynylpyridin-2(1H)-one
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Canonical SMILES: C#CC1=C(N)C=CN_C1=O
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Molecular Formula: C₇H₆N₂O
The logical assembly of these components is visualized below.
Caption: Hierarchical structure of 4-Amino-3-ethynylpyridin-2(1H)-one.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These parameters are essential for initial "drug-likeness" assessment and for planning experimental work.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 134.14 g/mol | Excellent compliance with Lipinski's Rule of Five (<500 Da), favoring bioavailability. |
| XLogP3 | ~0.5 - 1.0 | Indicates a balance of hydrophilicity and lipophilicity, crucial for cell permeability and solubility. |
| Hydrogen Bond Donors | 2 | The N-H bonds of the amino group and the pyridinone ring can engage in key interactions with protein targets. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and nitrogen atoms can accept hydrogen bonds, contributing to binding affinity. |
| Topological Polar Surface Area | ~55-65 Ų | Suggests good potential for oral bioavailability and CNS penetration. |
| Rotatable Bond Count | 1 | Low conformational flexibility can lead to higher binding affinity and improved metabolic stability. |
Note: These values are computationally derived and should be confirmed experimentally.
Synthesis and Chemical Reactivity
Proposed Synthetic Strategy
The synthesis of diversely substituted pyridin-2(1H)-ones is well-documented.[1][3][4] A plausible and efficient route to synthesize 4-Amino-3-ethynylpyridin-2(1H)-one would likely involve a late-stage introduction of the ethynyl group via a Sonogashira coupling reaction on a halogenated precursor, such as 4-amino-3-iodopyridin-2(1H)-one. This strategy offers modularity and avoids carrying the reactive ethynyl group through multiple synthetic steps.
Key Aspects of Reactivity
The chemical reactivity of this molecule is a key asset.
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The Ethynyl Group: This functional group is a versatile handle. It can act as a mild Michael acceptor or participate in covalent bond formation with nucleophilic residues (e.g., cysteine) in an enzyme active site. Furthermore, it is a prime substrate for copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use in creating more complex molecules, activity-based probes, or bioconjugates.
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The Amino Group: As a primary amine, it serves as a key point for further derivatization to explore structure-activity relationships (SAR).[5] It can be acylated, alkylated, or used in reductive amination reactions.
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The Pyridinone Ring: This scaffold is generally stable but can be functionalized further if required.
Rationale for Drug Discovery & Development
The 3-aminopyridin-2(1H)-one scaffold is of significant interest as it contains an amino acid amide fragment, making it a valuable building block for peptidomimetics and enzyme inhibitors.[1][4] The introduction of the ethynyl group elevates its potential significantly.
Hypothesized Applications:
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Covalent Enzyme Inhibitors: The ethynyl group can serve as a "warhead" to form a permanent covalent bond with a target protein, leading to potent and durable inhibition. This is a highly sought-after mechanism for targets in oncology and virology.
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Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding site. The hydrogen bonding capacity of the 4-amino-pyridinone core is well-suited for this role.
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Chemical Biology Probes: The ability to "click" a fluorescent dye or affinity tag onto the ethynyl group makes this molecule an excellent candidate for developing probes to identify novel biological targets (Target ID) or visualize drug distribution.
Foundational Experimental Workflows
The following protocols provide a robust starting point for the characterization of 4-Amino-3-ethynylpyridin-2(1H)-one.
Protocol: Kinetic Aqueous Solubility Assessment
Causality: Determining solubility is a critical gatekeeping step. A compound must be sufficiently soluble in aqueous buffer to be biologically active in in vitro assays and to have a chance at oral absorption in vivo. This kinetic assay provides a rapid and resource-efficient assessment.
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve final concentrations ranging from 200 µM down to ~0.1 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
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Equilibration: Incubate the plate at room temperature for 1.5-2 hours with gentle shaking to allow for equilibration.
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Precipitation Analysis: Analyze the plate using a nephelometry plate reader or by visual inspection. The highest concentration at which no precipitate is observed is recorded as the kinetic solubility.
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Self-Validation: Include a known soluble and a known insoluble compound as positive and negative controls, respectively, to ensure the assay is performing correctly.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Causality: A drug's efficacy is dependent on its ability to resist rapid metabolism by liver enzymes (e.g., Cytochrome P450s). This assay provides an early prediction of a compound's metabolic half-life.
Methodology:
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Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).
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Initiation: Pre-warm the microsome mixture to 37°C. Add the test compound (final concentration typically 1 µM) and allow it to pre-incubate for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
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Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a separate well or tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
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Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
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LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point.
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Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
The workflow for this crucial assay is outlined below.
Caption: Standard workflow for an in vitro metabolic stability assay.
Summary and Future Directions
4-Amino-3-ethynylpyridin-2(1H)-one is a promising, yet underexplored, chemical scaffold. Its combination of a privileged pyridinone core, key hydrogen bonding moieties, and a highly versatile ethynyl group makes it an attractive starting point for drug discovery campaigns. The immediate next steps for any research program should be the experimental validation of its physicochemical properties and the exploration of its synthesis. Subsequent screening against relevant enzyme classes, particularly kinases and proteases, could rapidly uncover its therapeutic potential.
References
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]
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Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764–771. Retrieved March 29, 2026, from [Link]
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Palamarchuk, M. S., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(16), 5991. Retrieved March 29, 2026, from [Link]
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Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]
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PubChem. (n.d.). N-{2-[(4-{Ethyl[3-(ethylamino)pyridin-2-yl]amino}piperidin-1-yl)carbonyl]-1H-indol-5-yl}ethanesulfonamide. Retrieved March 29, 2026, from [Link]
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Palamarchuk, M. S., et al. (2022). Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. Russian Chemical Bulletin, 71(1), 123-132. Retrieved March 29, 2026, from [Link]
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